molecular formula C17H18FNOS2 B2791924 3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide CAS No. 337923-37-2

3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide

Cat. No.: B2791924
CAS No.: 337923-37-2
M. Wt: 335.46
InChI Key: JXGPSEXZOFKGPA-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide is a propanamide derivative characterized by two distinct sulfur-containing substituents: a 4-fluorophenylthio group at the 3-position of the propanamide backbone and a 2-(phenylthio)ethyl group attached to the amide nitrogen.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(2-phenylsulfanylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNOS2/c18-14-6-8-16(9-7-14)21-12-10-17(20)19-11-13-22-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGPSEXZOFKGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)CCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide typically involves the following steps:

    Formation of the Fluorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate halide to form the 4-fluorophenyl sulfanyl intermediate.

    Formation of the Phenylsulfanyl Ethyl Intermediate: This step involves the reaction of thiophenol with an appropriate halide to form the phenylsulfanyl ethyl intermediate.

    Coupling Reaction: The final step involves coupling the two intermediates with a propanamide derivative under suitable conditions, often using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfanyl groups can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

2-[(4-Fluorophenyl)sulfanyl]-N-[2-(Phenylsulfanyl)ethyl]acetamide

  • Structure : Features an acetamide (two-carbon chain) instead of propanamide.
  • Similar dual thioether motifs but with altered spatial arrangement.
  • Pharmacological Implications : Acetamide derivatives often exhibit faster metabolic clearance due to reduced lipophilicity compared to propanamides .

3-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-Fluorophenyl)propanamide

  • Structure : Replaces the 4-fluorophenylthio group with a 4-chlorophenyl-substituted furan .
  • Key Differences :
    • Chlorine’s higher lipophilicity and larger atomic radius compared to fluorine may enhance membrane permeability but increase off-target risks.
    • The furan oxygen introduces hydrogen-bonding capacity, contrasting with the sulfur atom’s electron-rich nature in the target compound.
  • Activity Profile : Chlorinated aromatics are often associated with prolonged half-lives but may raise toxicity concerns .

Modifications on the Aromatic Rings

3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-Dimethylphenyl)sulfamoyl]phenyl}propanamide

  • Structure : Substitutes fluorine with chlorine on the phenylthio group and adds a sulfamoylphenyl moiety.
  • Key Differences: Chlorine increases lipophilicity (logP ~4.5 vs. The sulfamoyl group introduces hydrogen-bond donors, improving target affinity in polar environments (e.g., enzyme active sites).
  • Synthetic Considerations : Sulfamoyl groups require multi-step synthesis, increasing complexity compared to simpler thioethers .

3-(Benzenesulfonyl)-N-[2-(Phenylsulfanyl)phenyl]propanamide

  • Structure : Replaces the thioether with a sulfonyl group on the propanamide chain.
  • The amide nitrogen is attached to a 2-(phenylthio)phenyl group, introducing steric hindrance absent in the target compound.
  • Physicochemical Properties : Higher polar surface area (51.2 Ų) compared to the target compound, suggesting reduced blood-brain barrier penetration .

Functional Group Replacements and Stereochemical Effects

(2RS)-3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanoic Acid

  • Structure : A carboxylic acid derivative with a hydroxyl and methyl group on the propanamide chain.
  • Key Differences :
    • The hydroxyl group increases hydrophilicity, while the methyl group introduces stereochemical complexity (racemic mixture).
    • Acidic functionality may limit oral bioavailability due to ionization at physiological pH.
  • Metabolism : Hydroxyl groups are common sites for phase II conjugation (e.g., glucuronidation), influencing excretion rates .

Pharmacological and Physicochemical Data Comparison

Compound Name Molecular Weight logP H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound ~383.5* ~3.6* 1 5 4-Fluorophenylthio, phenylthioethyl
2-[(4-Fluorophenyl)sulfanyl]-N-[2-(Phenylsulfanyl)ethyl]acetamide 337.4 3.1 1 4 Acetamide, dual thioethers
3-(Benzenesulfonyl)-N-[2-(Phenylsulfanyl)phenyl]propanamide 397.5 3.6 1 7 Sulfonyl, phenylthiophenyl
3-[(4-Chlorophenyl)sulfanyl]-N-{4-[(2,4-Dimethylphenyl)sulfamoyl]phenyl}propanamide 472.0 4.5 2 6 Chlorophenyl, sulfamoyl

*Estimated based on structural analogs.

Research Findings and Implications

  • Cytotoxicity Screening : Compounds with fluorinated thioethers (e.g., target compound) may exhibit selective cytotoxicity in tumor cell lines, as inferred from methodologies in .
  • Metabolic Stability : Sulfonyl and sulfamoyl derivatives (e.g., ) show prolonged half-lives but require careful toxicity profiling.
  • Synthetic Accessibility : Thioether-containing propanamides (target compound) are synthetically less demanding than sulfonamide/sulfamoyl analogs, favoring scalable production .

Biological Activity

The compound 3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide is a member of a class of compounds that exhibit significant biological activities, particularly in pharmacological contexts. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18FN1S2O\text{C}_{16}\text{H}_{18}\text{F}\text{N}_1\text{S}_2\text{O}

This compound features a fluorinated aromatic ring, sulfanyl groups, and an amide functional group, which contribute to its biological activity.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfanyl groups suggests potential interactions with thiol-containing proteins, which are crucial in many biochemical processes.

Anticancer Activity

A significant area of interest for this compound is its anticancer potential. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating promising anticancer activity .

Cell Line IC50 (μM) Selectivity Index
HepG221.001.55
MCF-726.101.25

VEGFR-2 Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. One study reported that a related compound displayed an IC50 value of 65 nM against VEGFR-2, suggesting that modifications to the sulfanyl groups may enhance inhibitory activity against this receptor .

Toxicity and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of similar compounds has been analyzed to ensure safety for potential therapeutic use. Preliminary studies indicate that these compounds generally exhibit favorable ADMET properties, making them suitable candidates for further development .

Case Studies and Research Findings

  • In Vitro Cytotoxicity : A series of experiments were conducted to evaluate the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced the potency and selectivity against cancer cells.
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers.
  • Structure-Activity Relationship (SAR) : The relationship between chemical structure and biological activity was established through various SAR studies, indicating that specific substitutions on the aromatic rings enhance biological efficacy.

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